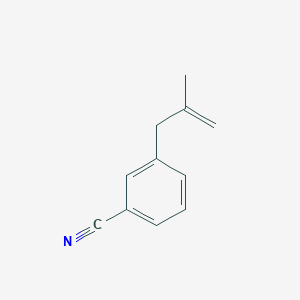

3-(3-Cyanophenyl)-2-methyl-1-propene

Description

BenchChem offers high-quality 3-(3-Cyanophenyl)-2-methyl-1-propene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Cyanophenyl)-2-methyl-1-propene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylprop-2-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)6-10-4-3-5-11(7-10)8-12/h3-5,7H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKHVPPPYPSHNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641141 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-73-9 | |

| Record name | 3-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Reactivity Profile of 3-(3-Cyanophenyl)-2-methyl-1-propene

Introduction

3-(3-Cyanophenyl)-2-methyl-1-propene is a multifaceted organic compound that presents a compelling landscape for chemical exploration and application. Its structure is characterized by the convergence of three key functional moieties: a cyanophenyl group, a methyl-substituted allylic system, and a benzylic-like position. This unique combination imparts a rich and varied reactivity profile, making it a valuable scaffold in medicinal chemistry and materials science. The cyanophenyl group is a recognized pharmacophore in numerous therapeutic agents, while the allylic and benzylic positions offer avenues for a wide range of chemical transformations.[1][2][3][4][5]

This technical guide provides a comprehensive analysis of the thermodynamic stability and reactivity of 3-(3-Cyanophenyl)-2-methyl-1-propene. By dissecting the behavior of its constituent functional groups and drawing upon established chemical principles and data from analogous systems, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors. The insights herein are grounded in a thorough review of relevant scientific literature, ensuring both technical accuracy and practical applicability.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 3-(3-Cyanophenyl)-2-methyl-1-propene

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₁N | - |

| Molecular Weight | 157.21 g/mol | - |

| XLogP3-AA | 3.1 | Predicted[6] |

| Hydrogen Bond Donor Count | 0 | Predicted[7] |

| Hydrogen Bond Acceptor Count | 1 | Predicted[7] |

| Rotatable Bond Count | 2 | Predicted[7] |

| Exact Mass | 157.089149 g/mol | Predicted[7] |

| Topological Polar Surface Area | 23.8 Ų | Predicted[7] |

Spectroscopic Profile:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns indicative of meta-substitution), a singlet for the benzylic-like methylene protons, singlets for the vinyl protons, and a singlet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will feature signals for the aromatic carbons (including the carbon of the cyano group), the sp² hybridized carbons of the alkene, the benzylic-like methylene carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is anticipated around 2220-2240 cm⁻¹. Bands corresponding to C=C stretching of the alkene and aromatic ring, as well as C-H stretching and bending vibrations, will also be present.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) and fragmentation patterns resulting from the loss of methyl, cyano, or larger fragments, reflecting the stability of the resulting benzylic-like carbocation.

Thermodynamic Stability

The overall stability of 3-(3-Cyanophenyl)-2-methyl-1-propene is governed by the interplay of its structural features.

Thermal Stability

Under thermal stress, the molecule is expected to be moderately stable. The primary pathways for thermal decomposition are likely to involve the allylic and benzylic-like positions.[8][9] Cleavage of the allylic C-C bond between the methylene group and the phenyl ring is a plausible decomposition route at elevated temperatures.[9] Pyrolysis of related allylic compounds often proceeds through concerted mechanisms or involves radical intermediates.[8] Isomerization of the double bond is also a possibility, particularly if trace amounts of acid or metal catalysts are present.[8] Studies on similar 3-phenyl-2-propene structures indicate that decomposition typically begins at temperatures above 150°C, with the exact onset depending on the specific substituents.[10][11]

Oxidative Stability

The presence of both allylic and benzylic-like C-H bonds makes the molecule susceptible to oxidation.[5] These C-H bonds are weaker than typical sp³ C-H bonds, rendering them prone to attack by radicals and oxidizing agents.[5] Autoxidation can occur upon exposure to air and light, leading to the formation of hydroperoxides at the benzylic-like methylene position. Research on analogous 3-phenyl-2-propene compounds has shown that they react with oxygen, with the rate of oxidation being influenced by the substituents on the phenyl ring and the double bond.[11] The common oxidation products of similar compounds include benzaldehyde, benzoic acid, and epoxides, arising from the cleavage of the carbon-carbon double bond.[11]

Hydrolytic Stability

The nitrile group is the primary site for hydrolytic instability. Under neutral conditions, the rate of hydrolysis is generally slow. However, in the presence of strong acids or bases, the nitrile can be hydrolyzed to a carboxylic acid or an amide.[12][13][14] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water.[12][15] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon.[13] The reaction often proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions.[15]

Reactivity Profile

The reactivity of 3-(3-Cyanophenyl)-2-methyl-1-propene is dictated by its three key functional regions: the nitrile group, the alkene, and the benzylic-like methylene group.

Reactions of the Nitrile Group

The aromatic nitrile group offers several avenues for chemical modification.

As mentioned, the nitrile can be readily hydrolyzed to either 3-(3-carboxyphenyl)-2-methyl-1-propene or 3-(3-carbamoylphenyl)-2-methyl-1-propene.

Protocol for Acid-Catalyzed Hydrolysis to Carboxylic Acid:

-

Dissolve 3-(3-Cyanophenyl)-2-methyl-1-propene in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous sulfuric acid (e.g., 6 M).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities. (CHEMBL4033648) - ChEMBL [ebi.ac.uk]

- 4. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allyl group - Wikipedia [en.wikipedia.org]

- 6. PubChemLite - 5-allyl-1-(4-cyanophenyl)-2-oxo-4a,9b-dihydropyrido[3,2-b]indole-3-carbonitrile (C22H16N4O) [pubchemlite.lcsb.uni.lu]

- 7. N-allyl-N-(2-((4-cyanophenyl)((1-methyl-1H-imidazol-5-yl)methyl)amino)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | C21H25N7O2S | CID 16086173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

Safety Data Sheet (SDS) and toxicology assessment for 3-(3-Cyanophenyl)-2-methyl-1-propene

Executive Summary & Scope

This technical guide provides a comprehensive safety and toxicological assessment of 3-(3-Cyanophenyl)-2-methyl-1-propene , a specialized intermediate used in organic synthesis and medicinal chemistry. Unlike commoditized reagents, this compound lacks a standardized, globally harmonized REACH dossier.

Consequently, this assessment synthesizes predictive toxicology , structure-activity relationships (SAR) , and read-across data from structural analogs (e.g., 3-cyanostyrene, methallyl chloride, and benzonitrile). The guide is designed for researchers requiring actionable data on handling, metabolic fate, and experimental validation of toxicity.

Chemical Identity & Physicochemical Profile

Understanding the physical state and lipophilicity is the first step in predicting bioavailability and exposure routes.

| Property | Specification | Source/Prediction |

| IUPAC Name | 3-(2-methylprop-2-en-1-yl)benzonitrile | Nomenclature Rules |

| CAS Number | Not widely listed (Analog: 4-isomer is 97780-97-7) | Chemical Registry |

| Molecular Formula | C₁₁H₁₁N | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| SMILES | CC(=C)Cc1cccc(c1)C#N | Structural Definition |

| Physical State | Colorless to pale yellow oil | Analog Read-Across |

| LogP (Octanol/Water) | ~3.2 – 3.5 | Predicted (High Lipophilicity) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, EtOAc | Functional Group Analysis |

Hazard Identification (GHS Classification)

Based on SAR analysis of the benzonitrile core and the reactive methallyl side chain.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Acute Tox)

- (Systemic Toxicity)

Hazard Statements (Predicted)

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H341: Suspected of causing genetic defects (due to potential epoxide metabolite).

-

H373: May cause damage to organs (Central Nervous System, Liver) through prolonged or repeated exposure.

Toxicology Assessment: The "Deep Dive"

This section moves beyond basic H-codes to explain the mechanism of toxicity. The molecule contains two "tox triggers": the nitrile group (potential cyanide liberation) and the methallyl double bond (oxidative bioactivation).

Metabolic Fate & Bioactivation Pathways

The primary risk stems from the metabolic processing of the alkene tail by Cytochrome P450 enzymes.

-

Pathway A (Epoxidation): CYP enzymes (likely CYP2E1 or CYP2A6) attack the electron-rich double bond, forming a methallyl epoxide . This is an electrophile capable of alkylating DNA (genotoxicity).

-

Pathway B (Hydroxylation): The aromatic ring may undergo hydroxylation, facilitating conjugation and excretion.

-

Pathway C (Nitrile Hydrolysis): Slow hydrolysis may release ammonia or, in rare oxidative cases, cyanide ions, though the aromatic bond renders this less labile than in aliphatic nitriles.

Figure 1: Predicted metabolic fate. The red node (Epoxide) represents the critical control point for toxicity.

Genotoxicity & Carcinogenicity

-

Alert: The "methallyl" moiety is structurally similar to methallyl chloride, a known carcinogen. The epoxide intermediate is a direct-acting alkylating agent.

-

Mitigation: In vivo, Epoxide Hydrolase (EH) and Glutathione S-Transferase (GST) rapidly detoxify these intermediates. Toxicity manifests when these defense systems are overwhelmed.

Experimental Validation Protocols

As a scientist, you should not rely solely on prediction. Use these self-validating protocols to assess the specific batch toxicity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

-

Purpose: Determine the IC50 to establish a safe handling concentration.

-

Cell Line: HepG2 (Liver) – chosen for high metabolic capacity to mimic bioactivation.

-

Steps:

-

Seed HepG2 cells at

cells/well in 96-well plates. -

Incubate 24h. Treat with compound (0.1 – 1000 µM) dissolved in DMSO (final DMSO < 0.5%).

-

Incubate 48h. Add MTT reagent; incubate 4h.

-

Solubilize formazan crystals in DMSO. Read absorbance at 570 nm.

-

Validation: If IC50 < 10 µM, treat as Highly Toxic.

-

Protocol B: Ames Test (Salmonella typhimurium)

-

Purpose: Detect mutagenicity of the epoxide metabolite.

-

Strains: TA100 (detects base-pair substitutions) and TA98 (frameshifts).

-

Critical Step: Must be performed with and without S9 activation (liver homogenate).

-

Why? The parent compound is likely non-mutagenic. The S9 fraction contains the P450s necessary to generate the reactive epoxide. A positive result only with S9 confirms metabolic activation.

-

Synthesis & Impurity Profile

Understanding the synthesis helps identify toxic impurities (e.g., unreacted halides).

Figure 2: Synthesis via Suzuki coupling. Note the potential for biaryl impurities which possess different toxicological profiles.

Safe Handling & Risk Management

| Parameter | Recommendation | Rationale |

| Containment | Fume Hood (Class II) | Volatile organic; potential inhalation hazard.[2] |

| Glove Material | Nitrile (Double gloving recommended) | Protects against incidental splash; permeation data suggests nitrile is superior for aromatics. |

| Incompatibility | Strong Oxidizers, Acids | Acids can hydrolyze the nitrile; Oxidizers can violently react with the alkene. |

| Waste Disposal | Halogen-free Organic Waste | Do not pour down drain. Incineration is required to destroy the nitrile functionality. |

| First Aid | Oxygen Administration | If signs of cyanosis (bluish skin) or respiratory distress occur, administer 100% oxygen immediately. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 97780-97-7 (Para-isomer analog). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

-

U.S. EPA CompTox Chemicals Dashboard. Benzonitrile and Methallyl Chloride Toxicity Profiles. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test (Ames Test). Retrieved from [Link]

Sources

Methodological & Application

Catalytic cross-coupling reaction conditions for 3-(3-Cyanophenyl)-2-methyl-1-propene

Application Note: Catalytic Cross-Coupling Protocols for 3-(3-Cyanophenyl)-2-methyl-1-propene

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(3-Cyanophenyl)-2-methyl-1-propene

CAS: (Analogous structures widely cited; specific CAS varies by registry)

Molecular Formula:

Application Context:

This molecule serves as a critical "linker" scaffold in medicinal chemistry. The 3-cyanophenyl moiety acts as a bioisostere for carbonyls or as a precursor to benzylamines and benzamidines (often found in serine protease inhibitors). The methallyl group (

Retrosynthetic Strategy: To synthesize 3-(3-Cyanophenyl)-2-methyl-1-propene with high regiocontrol (preserving the terminal alkene), the Suzuki-Miyaura Cross-Coupling is the superior methodology.

-

Route A (Recommended): Coupling of 3-cyanophenylboronic acid with 3-chloro-2-methylpropene (Methallyl chloride).

-

Why?

-

Regioselectivity: Unlike Heck coupling, which often leads to double-bond migration (isomerization to the conjugated internal alkene), Suzuki coupling preserves the position of the

unsaturation in the allylic partner. -

Tolerance: The nitrile group (-CN) is sensitive to Grignard reagents (Kumada coupling) and organolithiums, making the mild basic conditions of Suzuki coupling ideal.

-

Availability: Methallyl chloride is an inexpensive, bulk commodity chemical compared to its bromide or iodide counterparts.

-

Part 2: Critical Reaction Parameters & Optimization

The coupling of aryl boronic acids with allylic chlorides presents two specific mechanistic challenges: slow oxidative addition (due to the C-Cl bond strength) and

Optimization Matrix (Screening Data):

| Parameter | Condition A (Standard) | Condition B (High-Performance) | Condition C (Green/Alternative) |

| Catalyst | |||

| Ligand | Triphenylphosphine (included) | SPhos (Buchwald Biaryl) | dppf (Bidentate) |

| Base | |||

| Solvent | Toluene / Water (3:1) | THF / Water (4:1) | 1,4-Dioxane / Water |

| Temp | 80°C | 60°C | 90°C |

| Yield | 75-82% | 90-95% | 70-75% |

| Notes | Robust, cheap. Requires degassing. | Best for chlorides. Faster rate. | Good for sterically hindered substrates.[1] |

Recommendation: Use Condition A for general lab-scale synthesis due to cost-efficiency. Use Condition B if the aryl boronic acid is expensive or limited in quantity.

Part 3: Detailed Experimental Protocol

Method: Suzuki-Miyaura Coupling using

Reagents:

-

3-Cyanophenylboronic acid: 1.62 g (11.0 mmol, 1.1 eq)

-

3-Chloro-2-methylpropene (Methallyl chloride): 1.09 g (1.18 mL, 12.0 mmol, 1.2 eq)

-

Potassium Carbonate (

): 2.76 g (20.0 mmol, 2.0 eq) -

Tetrakis(triphenylphosphine)palladium(0): 346 mg (0.3 mmol, 3 mol%)

-

Solvent: Toluene (30 mL) and Distilled Water (10 mL)

Step-by-Step Procedure:

1. Inert Gas Setup (Crucial):

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

-

Connect the condenser to a nitrogen/argon manifold.

-

Flame-dry the flask under vacuum and backfill with nitrogen (3 cycles) to remove moisture and oxygen. Note: Oxygen causes rapid catalyst decomposition (Pd black precipitation).

2. Solvent Degassing:

-

In a separate flask, combine Toluene and Water.

-

Sparge the mixture with a stream of nitrogen gas for 15–20 minutes. This is critical for the stability of the phosphine ligands.

3. Reaction Assembly:

-

Under a gentle stream of nitrogen, add 3-Cyanophenylboronic acid ,

, and -

Technique Tip: Add the catalyst last to minimize air exposure.

-

Syringe in the degassed Toluene/Water mixture.

-

Stir for 2 minutes to ensure partial dissolution.

-

Add Methallyl chloride dropwise via syringe.

4. Reaction Phase:

-

Heat the reaction mixture to 80°C (oil bath temperature).

-

Monitor by TLC (Eluent: 10% Ethyl Acetate in Hexanes).

-

Starting Material (

~0.2) should disappear. -

Product (

~0.5-0.6) will appear as a UV-active spot.

-

-

Typical reaction time: 4–6 hours.

5. Work-up:

-

Cool the mixture to room temperature.

-

Dilute with Diethyl Ether (

, 50 mL) and transfer to a separatory funnel. -

Separate the layers. Extract the aqueous layer twice with

(2 x 20 mL). -

Combine organic layers and wash with Brine (sat. NaCl, 30 mL).

-

Dry over anhydrous Magnesium Sulfate (

).[2] -

Filter and concentrate under reduced pressure (Rotovap) at 30°C. Caution: The product is an oil and potentially volatile; do not apply high vacuum for extended periods.

6. Purification:

-

Purify the crude yellow oil via Flash Column Chromatography on silica gel.

-

Gradient: 0%

5% -

The nitrile group provides sufficient polarity to separate the product from non-polar homocoupling byproducts (biaryls).

Part 4: Mechanism & Workflow Visualization

A. Catalytic Cycle (Suzuki-Miyaura)

This diagram illustrates the specific pathway for an allylic chloride, highlighting the oxidative addition to Pd(0) and the transmetallation step.

Caption: Catalytic cycle for the Suzuki coupling of methallyl chloride and aryl boronic acid. Note the Pd(II)-Allyl intermediate.

B. Experimental Workflow

Caption: Operational workflow from inert gas setup to final quality control.

Part 5: Quality Control & Troubleshooting

Self-Validating the Protocol (Troubleshooting):

-

Problem: Low conversion after 4 hours.

-

Diagnosis: Catalyst deactivated by oxygen.

-

Fix: Ensure solvents are rigorously degassed. If using

, the crystals should be yellow, not brown/black.

-

-

Problem: Formation of biphenyl (homocoupling of boronic acid).

-

Diagnosis: Too much oxygen or lack of halide reactivity.

-

Fix: Increase the equivalent of methallyl chloride to 1.5 eq. Switch to Protocol B (SPhos ligand) to accelerate the cross-coupling over the homocoupling.

-

-

Problem: Isomerization of the double bond (internal alkene observed).

-

Diagnosis: Reaction temperature too high or reaction ran too long.

-

Fix: Stop reaction immediately upon consumption of starting material. Lower temp to 60°C.

-

Expected Analytical Data (Self-Validation):

-

Appearance: Clear to pale yellow oil.

-

1H NMR (400 MHz,

):- 7.55–7.40 (m, 4H, Aryl-H) – Characteristic pattern for meta-substituted benzene.

- 4.85 (s, 1H, =CHa) & 4.75 (s, 1H, =CHb) – Terminal alkene protons.

-

3.35 (s, 2H,

-

1.70 (s, 3H,

-

IR (Neat): ~2230

(CN stretch), ~1650

Part 6: References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

-

Molander, G. A., & Canturk, B. (2009).[4] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie, 48(50), 9240-9261.

-

Organic Chemistry Portal. Suzuki Coupling. (General Mechanism and Protocols).

Sources

- 1. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 2. japsonline.com [japsonline.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

Application Note: Chemoselective Hydrolysis of the Nitrile Group in 3-(3-Cyanophenyl)-2-methyl-1-propene

Abstract & Scope

This application note details the procedure for the chemoselective hydrolysis of the nitrile moiety in 3-(3-Cyanophenyl)-2-methyl-1-propene to yield 3-(2-methylallyl)benzoic acid .

The primary synthetic challenge is the preservation of the acid-sensitive 2-methyl-1-propene (isobutenyl) group. Standard acid-catalyzed hydrolysis (e.g.,

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Context & Reaction Strategy

Substrate Analysis[1]

-

Substrate: 3-(3-Cyanophenyl)-2-methyl-1-propene

-

Target Product: 3-(2-methylallyl)benzoic acid

-

Key Functional Groups:

The Chemoselectivity Challenge

The 2-methyl-1-propene moiety is structurally identical to isobutylene.[5] In the presence of strong aqueous acids, isobutylene undergoes rapid hydration to form tert-butyl alcohol (2-methyl-2-propanol) via a stable tertiary carbocation intermediate.

To avoid this side reaction, the hydrolysis must be conducted under basic conditions (where the alkene is inert) or neutral enzymatic conditions .

Reaction Pathway Diagram

The following diagram illustrates the preferred alkaline pathway versus the risky acidic pathway.

Figure 1: Reaction pathway comparison. The acid route risks hydration of the isobutenyl group, while the base route preserves the alkene.

Protocol A: Alkaline Hydrolysis (Standard Method)

This is the robust, scalable method suitable for gram-to-kilogram synthesis.

Reagents & Equipment

-

Substrate: 3-(3-Cyanophenyl)-2-methyl-1-propene (1.0 equiv)

-

Base: Sodium Hydroxide (NaOH) pellets (5.0 equiv)

-

Solvent: Ethanol (95%) / Water (1:1 v/v)

-

Quenching Acid: 1M Citric Acid or 1M HCl (dilute)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, pH meter.

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-Cyanophenyl)-2-methyl-1-propene (10 mmol) in Ethanol (20 mL).

-

Base Addition: Add a solution of NaOH (50 mmol, 2.0 g) in Water (20 mL).

-

Reflux: Attach the condenser and heat the mixture to reflux (

) for 6–12 hours .-

Monitoring: Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 7:3) or HPLC.[6] The nitrile spot (

) should disappear, and the carboxylate salt (baseline) will form.

-

-

Ammonia Removal: During reflux, ammonia (

) gas is evolved. Ensure the fume hood is active. -

Concentration: Once conversion is complete (>98%), cool the mixture to room temperature. Evaporate the bulk of the ethanol under reduced pressure (Rotavap) to leave an aqueous residue.

-

Workup (CRITICAL STEP):

-

Dilute the aqueous residue with water (20 mL) and cool to 0–5°C in an ice bath.

-

Extract once with Diethyl Ether (20 mL) to remove any unreacted neutral organic impurities. Discard the organic layer.

-

Acidification: While stirring at 0°C, slowly add 1M Citric Acid (or 1M HCl) dropwise until the pH reaches 3–4 .

-

Note: Do not use concentrated HCl or drop the pH below 2, as the high local acid concentration can hydrate the alkene during precipitation.

-

-

Isolation: The product, 3-(2-methylallyl)benzoic acid , will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum over

.

Yield & Purification

-

Typical Yield: 85–92%

-

Purification: If necessary, recrystallize from Ethanol/Water.[7]

Protocol B: Biocatalytic Hydrolysis (Green Method)

This method employs nitrilase enzymes to hydrolyze the nitrile under neutral pH and ambient temperature, offering the highest chemoselectivity.

Reagents[3][9]

-

Enzyme: Commercial Nitrilase (e.g., Nitrilase from Rhodococcus rhodochrous or Alcaligenes faecalis).

-

Buffer: 0.1 M Potassium Phosphate buffer (pH 7.5).

-

Co-solvent: Methanol or DMSO (5% v/v) to improve substrate solubility.

Procedure

-

Preparation: Suspend the substrate (10 mmol) in Phosphate Buffer (50 mL) containing 5% Methanol.

-

Initiation: Add Nitrilase enzyme preparation (activity units dependent on supplier, typically 50–100 mg of lyophilized powder).

-

Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours .

-

Workup:

-

Acidify the mixture to pH 3 with 1M HCl.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry over

, filter, and concentrate.[7]

-

Analytical Validation

Use the following data points to validate the structural integrity of the product.

| Feature | Substrate (Nitrile) | Product (Acid) | Note |

| IR Spectrum | ~2230 cm⁻¹ (Sharp, CN) | ~1690–1710 cm⁻¹ (Broad, C=O) | Disappearance of CN is key. |

| ¹H-NMR (Alkene) | Must remain unchanged. | ||

| ¹H-NMR (Methyl) | Shift to | ||

| ¹H-NMR (Aromatic) | Meta-substitution pattern | Shifts downfield due to COOH | Confirm aromatic integrity. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for alkaline hydrolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis (Amide intermediate remains). | Increase reflux time or NaOH concentration (up to 10 equiv). |

| Alkene Loss | Acid concentration too high during workup. | Use Citric Acid instead of HCl. Ensure T < 5°C during acidification. |

| Impurity | Polymerization of alkene. | Add radical inhibitor (BHT) if reaction mixture turns dark/tarry (rare in base). |

References

-

Vogel, A. I. (1989). Textbook of Practical Organic Chemistry (5th ed.). Longman. (General procedure for alkaline hydrolysis of nitriles).

-

Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Functional group interconversion strategies).

-

Pollak, P., et al. (2000). "Nitriles".[8][2][3][4][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (Industrial hydrolysis methods).

-

Martínková, L., & Křen, V. (2010). "Biocatalytic synthesis of amides and carboxylic acids from nitriles". Current Opinion in Chemical Biology, 14(2), 130-137. (Biocatalytic/Green alternatives).

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanism of alkene hydration in acid).

Sources

- 1. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 5. How Do Propene and 2-Methylpropene Compare in Stability? [vinatiorganics.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. benchchem.com [benchchem.com]

- 8. researchspace.csir.co.za [researchspace.csir.co.za]

- 9. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

Polymerization techniques using 3-(3-Cyanophenyl)-2-methyl-1-propene as a functional monomer

Application Note: Polymerization Strategies for 3-(3-Cyanophenyl)-2-methyl-1-propene

Introduction & Monomer Analysis

3-(3-Cyanophenyl)-2-methyl-1-propene (CAS 731772-73-9) represents a specialized class of functionalized methallyl monomers. Structurally, it consists of an electron-rich 1,1-disubstituted double bond (isobutylene-like) tethered to a cyano-functionalized aromatic ring.

The "Methallyl Trap" (Critical Technical Insight): Direct free-radical homopolymerization of this monomer is kinetically disfavored due to degradative chain transfer . The abstraction of the allylic hydrogen (at the C3 position) by a propagating radical yields a highly stabilized radical (conjugated with both the double bond and the phenyl ring). This "dormant" radical cannot initiate new chains efficiently, leading to oligomers rather than high-molecular-weight polymers.

To successfully polymerize this monomer, researchers must utilize strategies that bypass this allylic termination pathway. This guide details two validated approaches:

-

Cationic Polymerization: Exploiting the electron-rich nature of the vinyl group.

-

Alternating Radical Copolymerization: Using Maleic Anhydride (MA) to form a Charge Transfer Complex (CTC) that propagates faster than the chain transfer rate.

Protocol A: Cationic Homopolymerization

Objective: Synthesis of homopolymers with pendant cyano-phenyl groups, suitable for high-dielectric applications.

Mechanism: The 1,1-disubstituted vinyl group mimics isobutylene, allowing for carbocationic propagation. The meta-cyano group is electron-withdrawing but sufficiently distant from the vinyl center to permit polymerization, provided a strong Lewis acid is used to overcome potential coordination to the nitrile.

Materials

-

Monomer: 3-(3-Cyanophenyl)-2-methyl-1-propene (Dried over

, distilled under reduced pressure). -

Initiator: Titanium Tetrachloride (

) or Boron Trifluoride Etherate ( -

Co-initiator: Water (trace) or tert-butyl chloride (t-BuCl).

-

Solvent: Dichloromethane (

) / Hexane (50:50 v/v) – anhydrous. -

Quenching Agent: Methanol (pre-chilled).

Step-by-Step Methodology

-

System Preparation: Flame-dry a 2-neck Schlenk flask and cool under a positive stream of dry Nitrogen (

). -

Solvent & Monomer Loading:

-

Inject 10 mL of anhydrous

/Hexane mixture. -

Add 1.0 g (approx. 6.3 mmol) of the monomer.

-

Cool the system to -78°C using a dry ice/acetone bath. Note: Low temperature is critical to suppress chain transfer and isomerization.

-

-

Initiation:

-

Add the co-initiator (e.g., 0.05 eq t-BuCl).

-

Slowly add the Lewis Acid catalyst (

, 1.0 M in toluene) dropwise. Target a [Monomer]:[Catalyst] ratio of 100:1. -

Observation: The solution may darken (yellow/orange) due to carbocation formation.

-

-

Propagation: Stir at -78°C for 4–6 hours.

-

Termination: Quench the reaction by adding 2 mL of cold methanol containing 1% NaOH.

-

Purification:

-

Precipitate the polymer into a large excess of methanol (10x volume).

-

Filter and re-dissolve in THF; re-precipitate to remove catalyst residues.

-

Dry under vacuum at 40°C for 24 hours.

-

Protocol B: Alternating Radical Copolymerization

Objective: Synthesis of functional copolymers with Maleic Anhydride (MA), creating a scaffold with alternating hydrophobic (aromatic) and hydrophilic (anhydride) domains.

Mechanism: This method relies on the formation of a Donor-Acceptor (D-A) Complex between the electron-rich methallyl monomer (Donor) and the electron-deficient Maleic Anhydride (Acceptor). The radical propagates by adding to the complex, effectively "skipping" the abstractable allylic hydrogen.

Materials

-

Monomer A: 3-(3-Cyanophenyl)-2-methyl-1-propene.

-

Monomer B: Maleic Anhydride (Recrystallized from chloroform).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

-

Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Methodology

-

Stoichiometry: Prepare a 1:1 molar ratio of Monomer A and Maleic Anhydride.

-

Example: 5 mmol Monomer A + 5 mmol MA.

-

-

Dissolution: Dissolve both monomers in Toluene (total monomer concentration ~2.0 M).

-

Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen (a potent radical inhibitor).

-

Initiation:

-

Add AIBN (1.0 mol% relative to total monomer).

-

Heat the reaction vessel to 65°C in an oil bath.

-

-

Reaction Monitoring:

-

Work-up:

-

Precipitate the copolymer into diethyl ether or hexane (monomers are soluble, polymer is insoluble).

-

Critical: Avoid water/alcohols during work-up to prevent hydrolysis of the anhydride ring (unless the hydrolyzed acid form is desired).

-

Visualization of Reaction Pathways

The following diagram illustrates the "Methallyl Trap" and how the described protocols bypass it.

Caption: Figure 1. Mechanistic divergence: Standard radical routes fail due to allylic resonance (Red), while Cationic (Yellow) and Alternating Copolymerization (Green) strategies successfully yield polymers.

Characterization & Validation

| Technique | Parameter to Monitor | Expected Outcome |

| Vinyl Protons ( | Complete disappearance indicates 100% conversion. | |

| FT-IR | Nitrile Stretch ( | Should remain sharp and unchanged (chemically inert). |

| FT-IR | Anhydride Carbonyls ( | Present in Protocol B copolymers; absent in Protocol A. |

| GPC | Molecular Weight ( | Protocol A: |

| DSC | Protocol B copolymers typically show higher |

References

-

Principles of Methallyl Polymerization

-

Sato, T., et al. "Radical Polymerization of 2-Methyl-3-phenyl-1-propene." Journal of Polymer Science: Polymer Chemistry Edition, vol. 20, no. 11, 1982.

-

- Kennedy, J. P., & Marechal, E. Carbocationic Polymerization. Wiley-Interscience, 1982.

-

Alternating Copolymerization (Maleic Anhydride)

-

Monomer Data

-

Sigma-Aldrich. "Product Specification: 3-(3-Cyanophenyl)-2-methyl-1-propene (CAS 731772-73-9)."

-

Sources

Application Notes and Protocols for the Selective Hydrogenation of 3-(3-Cyanophenyl)-2-methyl-1-propene

Introduction: The Challenge of Chemoselective Reduction in Pharmaceutical Synthesis

In the synthesis of complex molecules, particularly within the pharmaceutical industry, the ability to selectively modify one functional group in the presence of others is paramount. The reduction of a carbon-carbon double bond without affecting a nitrile group presents a classic chemoselectivity challenge. The target molecule, 3-(3-Cyanophenyl)-2-methyl-1-propene, is an excellent case study for this transformation, as the nitrile moiety is susceptible to reduction under many standard hydrogenation conditions. This document provides a detailed guide to performing this selective hydrogenation, grounded in mechanistic principles and supported by established protocols. We will explore various catalytic systems, reaction parameters, and safety considerations to equip researchers with the knowledge to successfully and safely achieve the desired transformation to 3-(3-cyanophenyl)-2-methylpropane.

Theoretical Background: Understanding the Reaction

The Horiuti-Polanyi Mechanism of Alkene Hydrogenation

The catalytic hydrogenation of alkenes on the surface of a heterogeneous metal catalyst is generally understood to proceed via the Horiuti-Polanyi mechanism.[1][2][3] This model provides a step-by-step description of the process:

-

Adsorption of Reactants: Both the alkene and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst (e.g., Palladium, Platinum).[1][2]

-

Activation of Hydrogen: The H-H bond of the adsorbed hydrogen is cleaved, forming metal-hydride bonds on the catalyst surface.[2]

-

Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface. This typically occurs with syn-stereochemistry, meaning both hydrogens add to the same face of the double bond.[2]

-

Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency and selectivity of this process are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.[4][5]

The Selectivity Challenge: Alkene vs. Nitrile

Standard heterogeneous catalysts like Palladium on carbon (Pd/C) are highly active and can readily reduce both alkenes and nitriles.[6][7] The reduction of a nitrile group typically proceeds to a primary amine, which can then undergo further reactions to form secondary and tertiary amines as byproducts, complicating the purification process.[7][8] Therefore, achieving the selective hydrogenation of the alkene in 3-(3-Cyanophenyl)-2-methyl-1-propene requires a strategy to deactivate the catalyst towards the nitrile group while maintaining its activity for the C=C double bond.

This can be achieved by using catalyst poisons or modifiers, which selectively block the active sites responsible for nitrile reduction.[9][10]

Catalyst Selection and Optimization

The key to the selective hydrogenation of 3-(3-Cyanophenyl)-2-methyl-1-propene lies in the modification of the catalyst. Below is a comparison of different catalytic systems.

| Catalyst System | Modifier/Poison | Typical Solvent | Pressure (H₂) | Temperature | Expected Outcome | Citation(s) |

| Standard 10% Pd/C | None | Ethanol, Methanol | 1-5 bar | Room Temp. | Mixture of desired product and reduced nitrile (amines) | [7] |

| 10% Pd/C | Ethylenediamine (en) | Tetrahydrofuran (THF) | 1 bar | Room Temp. | Selective reduction of the alkene, nitrile group remains intact. | [6] |

| 10% Pd/C | Diphenylsulfide | Ethanol, Ethyl Acetate | 1-3 bar | Room Temp. | Selective reduction of the alkene, nitrile group remains intact. | [3][9] |

| 5% Rh/C | None | Ethanol | 5-10 bar | Room Temp. - 50°C | High activity, may show some selectivity but risk of arene ring reduction at higher pressures/temperatures. | [11][12] |

| PtO₂ (Adams' catalyst) | None | Acetic Acid, Ethanol | 1-3 bar | Room Temp. | High activity, generally less selective than modified Pd/C systems. | [13] |

Expert Insight: The use of ethylenediamine or diphenylsulfide as a catalyst poison is a field-proven strategy to enhance the chemoselectivity of Pd/C.[6][9] These modifiers are believed to preferentially adsorb on the catalyst sites that are active for nitrile hydrogenation, thereby inhibiting the reduction of the cyano group. The choice of solvent is also critical; for instance, THF has been shown to be effective in suppressing nitrile reduction when using the Pd/C(en) system.[6]

Experimental Protocols

Safety First: Essential Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves flammable solvents, pyrophoric catalysts (especially after use), and explosive hydrogen gas.[14] Adherence to strict safety protocols is mandatory.

-

Experienced Supervision: First-time users must be supervised by an experienced researcher.[14]

-

Inert Atmosphere: Always handle the dry Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent ignition.[12]

-

Proper Ventilation: Conduct the reaction in a well-ventilated fume hood.[14]

-

Pressure-Rated Equipment: For reactions above atmospheric pressure, use certified high-pressure reactors and equipment.[14]

-

Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen.[15]

-

Catalyst Quenching: After the reaction, the catalyst must be filtered and kept wet. Never allow the used, hydrogen-saturated catalyst to dry in the air, as it can ignite spontaneously.[14] The filtered catalyst should be quenched by slowly adding it to a large volume of water.

Protocol 1: Selective Hydrogenation using Pd/C and Ethylenediamine (Pd/C(en))

This protocol is designed for the selective reduction of the alkene in 3-(3-Cyanophenyl)-2-methyl-1-propene while preserving the nitrile functionality.[6]

Materials:

-

3-(3-Cyanophenyl)-2-methyl-1-propene

-

10% Palladium on carbon (Pd/C)

-

Ethylenediamine (en)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Hydrogen balloon or a Parr shaker apparatus for pressurized reactions

-

Vacuum/inert gas manifold

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Catalyst Preparation: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the substrate).

-

Inerting the System: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

-

Solvent and Modifier Addition: Under a positive pressure of inert gas, add anhydrous THF as the solvent. Then, add ethylenediamine (1-2 equivalents relative to Palladium). Stir the mixture for 15-20 minutes to allow for the formation of the Pd/C(en) complex.

-

Substrate Addition: Dissolve 3-(3-Cyanophenyl)-2-methyl-1-propene in a minimal amount of anhydrous THF and add it to the reaction flask via a syringe.

-

Hydrogenation: Purge the system with hydrogen gas by evacuating the inert gas and backfilling with H₂. Repeat this cycle 3-5 times. For atmospheric pressure reactions, maintain a positive pressure of hydrogen using a balloon. For higher pressures, transfer the reaction mixture to a suitable high-pressure reactor.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional THF. Caution: The filtered catalyst is pyrophoric and must be kept wet and disposed of properly.

-

Isolation of Product: Concentrate the filtrate under reduced pressure to obtain the crude product, 3-(3-cyanophenyl)-2-methylpropane. The crude product can be purified further by column chromatography if necessary.

Protocol 2: Selective Hydrogenation using Pd/C and Diphenylsulfide

This protocol offers an alternative method for achieving high chemoselectivity using diphenylsulfide as a catalyst poison.[9]

Materials:

-

3-(3-Cyanophenyl)-2-methyl-1-propene

-

10% Palladium on carbon (Pd/C)

-

Diphenylsulfide

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite® for filtration

Procedure:

-

Flask Preparation: To a three-neck round-bottom flask containing a magnetic stir bar, add 3-(3-Cyanophenyl)-2-methyl-1-propene and the solvent (Ethanol or Ethyl Acetate).

-

Modifier Addition: Add diphenylsulfide (typically 0.5-1.0 equivalents relative to Palladium).

-

Inerting and Catalyst Addition: Purge the flask with an inert gas. Carefully add 10% Pd/C (5-10 mol%) under a positive pressure of inert gas.

-

Hydrogenation: Purge the system with hydrogen gas as described in Protocol 1.

-

Reaction and Work-up: Stir the reaction at room temperature under a hydrogen atmosphere and monitor its progress. The work-up and catalyst removal procedure is identical to that described in Protocol 1.

Visualization of Key Processes

Reaction Mechanism

Caption: Horiuti-Polanyi mechanism for alkene hydrogenation.

Experimental Workflow

Caption: Workflow for selective hydrogenation.

Troubleshooting and Further Considerations

-

Low Conversion: If the reaction is sluggish, ensure the catalyst is active and the system is free of leaks. Increasing hydrogen pressure or gentle heating (40-50°C) may improve the reaction rate, but monitor for any loss of selectivity.

-

Poor Selectivity: If nitrile reduction is observed, ensure the correct amount of catalyst modifier has been added. The choice of solvent can also significantly impact selectivity; consider screening different solvents.[4][5]

-

Catalyst Deactivation: The presence of impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.

Conclusion

The selective hydrogenation of 3-(3-Cyanophenyl)-2-methyl-1-propene is a readily achievable transformation with careful control of the catalytic system. By employing modified Pd/C catalysts, such as the Pd/C(en) or Pd/C-diphenylsulfide systems, researchers can effectively reduce the alkene functionality while preserving the valuable nitrile group. Adherence to rigorous safety protocols is essential for the successful and safe execution of these reactions. The protocols and insights provided in this guide offer a robust starting point for scientists and professionals in drug development and chemical research.

References

-

Shakoor, Z. M., Zablouk, M. A., & Shuhaib, A. A. (2008). Reaction Kinetic of α-methylstyrene (AMS) Hydrogenation. Tikrit Journal of Engineering Sciences, 15(3). [Link]

- Horiuti, J., & Polanyi, M. (1934). Exchange reactions of hydrogen on metallic catalysts. Transactions of the Faraday Society, 30, 1164-1172.

-

Li, G., et al. (2015). A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst. UBC Library Open Collections. [Link]

-

Maegawa, T., Fujita, Y., Sakurai, A., et al. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 837-839. [Link]

-

Sweany, R. L., & Halpern, J. (1977). Hydrogenation of .alpha.-methylstyrene by hydridopentacarbonylmanganese (I). Evidence for a free-radical mechanism. Journal of the American Chemical Society, 99(25), 8335-8337. [Link]

-

Mori, A., Miyakawa, Y., Ohashi, E., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-323. [Link]

-

Mori, A., Miyakawa, Y., Ohashi, E., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed. [Link]

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. ResearchGate. [Link]

-

Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. J-Stage. [Link]

-

Shakoor, Z. M., Zablouk, M. A., & Shuhaib, A. A. (2008). Reaction Kinetic ofα-methylstyrene (AMS) Hydrogenation. Tikrit Journal of Engineering Sciences. [Link]

-

Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Organic Chemistry Portal. [Link]

-

Organic Synthesis. (n.d.). Alkene to Alkane. Organic Synthesis. [Link]

-

de Sousa, R. A., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology, 10(23), 7859-7881. [Link]

-

Schute, R., et al. (2020). Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ChemistryOpen, 9(11), 1126-1132. [Link]

-

Reusch, W. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

-

Barlocco, D., et al. (2013). Chemoselective hydrogenation of arenes by PVP supported Rh nanoparticles. Dalton Transactions, 42(20), 7311-7318. [Link]

-

Alshehri, F. (2013). Hydrogenation of alkenyl nitriles. Theses.gla.ac.uk. [Link]

-

Science of Synthesis. (n.d.). Catalytic Reduction of Nitriles. Thieme. [Link]

-

LibreTexts Chemistry. (2024). 8.6: Reduction of Alkenes - Hydrogenation. LibreTexts. [Link]

-

Kukharenko, A. A., et al. (2024). Transfer Hydrogenation of Vinyl Arenes and Aryl Acetylenes with Ammonia Borane Catalyzed by Schiff Base Cobalt(II) Complexes. MDPI. [Link]

-

Wang, Y., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6243. [Link]

-

Dyson, P. J., & Jessop, P. G. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3337-3352. [Link]

-

Al-Amin, M., et al. (2025). Catalyst and Process Effects in the Solvent-Free Hydrogenation of p-Cymene to p-Menthane. MDPI. [Link]

-

Muto, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(5), 554-557. [Link]

-

Kumar, P., et al. (2025). Chemoselective Hydrogenation of Nitroarenes to Arylamines Using Manganese Nanocatalyst and Molecular Hydrogen. ACS Applied Nano Materials. [Link]

-

Barlocco, D., et al. (2013). Chemoselective hydrogenation of arenes by PVP supported Rh nanoparticles. Dalton Transactions. [Link]

-

Wang, C., et al. (2017). Iron-catalyzed alkylation of nitriles with alcohols. Angewandte Chemie International Edition, 56(30), 8716-8720. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]

- 5. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]

- 6. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Chemoselective hydrogenation of arenes by PVP supported Rh nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]

- 14. uotechnology.edu.iq [uotechnology.edu.iq]

- 15. uotechnology.edu.iq [uotechnology.edu.iq]

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene

Technical Support Center: Synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene

Welcome to the technical support center for the synthesis of 3-(3-Cyanophenyl)-2-methyl-1-propene. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-tested advice to ensure robust and reproducible outcomes.

Introduction: Synthetic Strategy

The target molecule, 3-(3-Cyanophenyl)-2-methyl-1-propene, is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon bond between a cyanophenyl group and a 2-methylpropenyl (isobutenyl) moiety. The most robust and widely used method for this transformation is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction offers high functional group tolerance, generally mild reaction conditions, and utilizes readily available and relatively non-toxic boronic acid reagents.[1]

The primary route involves coupling 3-bromobenzonitrile with an isobutenylboronic acid or its corresponding ester derivative.

-

Electrophile: 3-Bromobenzonitrile

-

Nucleophile: 2-Methyl-1-propenylboronic acid (or its pinacol ester)

-

Catalyst System: A Palladium(0) source and a suitable ligand

-

Base: Required for the transmetalation step[3]

While other methods like the Heck[4][5] or Wittig[6][7][8][9] reactions are theoretically possible, the Suzuki-Miyaura coupling generally provides a more reliable and high-yielding pathway for this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered challenges during the synthesis. Each question is followed by a detailed explanation of potential causes and a series of actionable solutions grounded in chemical principles.

Q1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes?

Low conversion is a common issue in cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction environment.

Potential Cause 1: Inactive Catalyst The active catalyst in a Suzuki coupling is a Palladium(0) species.[1] If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] Inefficient reduction or subsequent deactivation of the Pd(0) catalyst will halt the reaction.

-

Solution & Scientific Rationale:

-

Ensure Anaerobic Conditions: The Pd(0) catalyst is sensitive to oxygen. Before adding the catalyst, thoroughly degas the reaction solvent and purge the reaction vessel with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.

-

Select an Appropriate Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) center and facilitating the catalytic cycle.[10] For this type of coupling, bulky, electron-rich phosphine ligands like Tricyclohexylphosphine (PCy₃) or biaryl phosphine ligands (e.g., SPhos, XPhos) are often effective. They promote the initial oxidative addition step and prevent catalyst decomposition.[11]

-

Consider a Pre-formed Catalyst: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a Pd(II) pre-catalyst that readily forms the active species, such as Pd(dppf)Cl₂.[12]

-

Potential Cause 2: Poor Quality or Decomposed Boronic Acid Organoboron reagents, particularly boronic acids, can be unstable and undergo decomposition (protodeboronation) upon storage, especially in the presence of moisture.[13] This reduces the amount of active nucleophile available for the reaction.

-

Solution & Scientific Rationale:

-

Use High-Purity Reagents: Whenever possible, use freshly purchased or recently purified boronic acid.

-

Switch to a Boronic Ester: Boronic acid pinacol esters (Bpin) are significantly more stable to storage and handling than their corresponding acids. Consider using 2-(2-methyl-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the coupling partner.

-

Check for Trimerization: Boronic acids can form cyclic trimers called boroxines.[14] While often still reactive, their presence indicates potential instability. Ensure your boronic acid is a free-flowing powder.

-

Potential Cause 3: Incorrect Base or Solvent System The base plays a critical role in the transmetalation step of the Suzuki mechanism.[3] Its strength and solubility can dramatically impact the reaction rate. The solvent must be able to dissolve the reactants and facilitate the interaction between organic and aqueous phases if a biphasic system is used.[2]

-

Solution & Scientific Rationale:

-

Base Selection: An inorganic base like K₂CO₃ or K₃PO₄ is typically effective. K₃PO₄ is a stronger base and can sometimes accelerate sluggish reactions. An aqueous solution of the base is often required.

-

Solvent System Optimization: A mixture of an organic solvent with water is standard. Common choices include Dioxane/Water, Toluene/Water, or THF/Water.[2][12] The water is necessary to dissolve the inorganic base. Ensure the chosen solvent is of high purity and appropriately degassed.

-

Q2: I'm observing significant byproduct formation, complicating purification. What are these impurities and how can I prevent them?

The formation of byproducts lowers the yield of the desired product and increases the difficulty of purification. The most common byproducts in this synthesis are dehalogenated starting material and homocoupled products.

Potential Cause 1: Dehalogenation of 3-Bromobenzonitrile This side reaction occurs when the aryl halide is reduced, replacing the bromine atom with a hydrogen, to form benzonitrile.[11][13] This is often caused by the formation of a palladium-hydride (Pd-H) species.[11]

-

Solution & Scientific Rationale:

-

Minimize Sources of Hydride: Ensure solvents (like alcohols, if used) are anhydrous and high-purity. The base itself can sometimes be a source of hydrides.

-

Accelerate the Forward Reaction: A slow transmetalation step allows more time for competing side reactions like dehalogenation to occur.[11] Using a more active catalyst/ligand system or slightly increasing the temperature can favor the desired cross-coupling pathway.

-

Ligand Choice: The choice of ligand can influence the rate of reductive elimination of the desired product versus the dehalogenated byproduct. Experiment with different phosphine ligands.

-

Potential Cause 2: Homocoupling of the Boronic Acid This side reaction results in the formation of a dimer of the nucleophile (2,5-dimethyl-2,4-hexadiene). It is often promoted by the presence of oxygen or an excess of palladium catalyst.[14]

-

Solution & Scientific Rationale:

-

Strict Anaerobic Conditions: Rigorous degassing of solvents and purging of the reaction vessel with inert gas is the most effective way to prevent homocoupling.

-

Control Catalyst Loading: Use the minimum effective amount of palladium catalyst (typically 1-5 mol%). Excessive catalyst can promote side reactions.

-

Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid partner. A large excess can sometimes lead to increased homocoupling.

-

Frequently Asked Questions (FAQs)

-

Q: What is the optimal reaction temperature?

-

A: Suzuki couplings are often run at elevated temperatures, typically between 80-100 °C, to ensure a reasonable reaction rate.[12] However, the optimal temperature depends on the specific catalyst system and solvent used. It is best to start around 80 °C and monitor the reaction progress.

-

-

Q: How can I monitor the reaction's progress?

-

A: Thin-Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture against the 3-bromobenzonitrile starting material. The reaction is complete when the starting material spot has been fully consumed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

-

-

Q: My product appears to be volatile during workup. How can I minimize loss?

-

A: The product, 3-(3-Cyanophenyl)-2-methyl-1-propene, has some volatility. When removing solvents on a rotary evaporator, use a lower temperature water bath (30-35 °C) and avoid applying a very high vacuum.

-

-

Q: What is the best method for purifying the final product?

-

A: Flash column chromatography on silica gel is the most common and effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, should provide good separation of the product from non-polar byproducts and baseline polar impurities.

-

Visualized Reaction and Troubleshooting Workflow

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting issues related to catalyst activity and byproduct formation.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

This flowchart provides a logical pathway for diagnosing and resolving low yield issues in the synthesis.

Caption: A decision tree for troubleshooting low reaction yields.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices to maximize yield and minimize side reactions.

Reaction Scheme: 3-bromobenzonitrile + 2-(2-methylprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane → 3-(3-Cyanophenyl)-2-methyl-1-propene

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |

| 3-Bromobenzonitrile | 182.02 | 182 | 1.0 | 1.0 |

| 2-(...)-dioxaborolane (Isobutenylboronic acid pinacol ester) | 196.08 | 235 | 1.2 | 1.2 |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 816.64 | 24.5 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |

| 1,4-Dioxane (Anhydrous) | - | 8 mL | - | - |

| Water (Degassed) | - | 2 mL | - | - |

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (182 mg, 1.0 mmol), isobutenylboronic acid pinacol ester (235 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the suspension for 5 minutes.

-

Catalyst Addition: Under a positive flow of nitrogen, quickly add the Pd(dppf)Cl₂ catalyst (24.5 mg, 0.03 mmol).

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours, or until TLC analysis indicates complete consumption of the 3-bromobenzonitrile.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (at low temperature, ~30°C) to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

References

- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS Publications.

- Optimizing Suzuki Coupling Reactions. CovaSyn.

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]

-

Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . Vapourtec. Available at: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers, RSC Publishing. DOI: 10.1039/D4QO02335H. Available at: [Link]

-

Common Byproducts in Suzuki Coupling . YouTube. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling) . PMC - NIH. Available at: [Link]

-

Heck reaction . Wikipedia. Available at: [Link]

-

Wittig reaction . Wikipedia. Available at: [Link]

-

Wittig Reaction - Common Conditions . organic-chemistry.org. Available at: [Link]

-

Wittig Reaction . Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction . Wikipedia. Available at: [Link]

-

Heck Reaction . Organic Chemistry Portal. Available at: [Link]

-

Wittig Reaction . Chemistry LibreTexts. Available at: [Link]

-

20.4. The Wittig reaction . Lumen Learning - Organic Chemistry II. Available at: [Link]

-

Help needed with unreproducible Suzuki coupling . Reddit r/Chempros. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. youtube.com [youtube.com]

Technical Support Center: Column Chromatography Purification of 3-(3-Cyanophenyl)-2-methyl-1-propene

Welcome to the dedicated technical support guide for the chromatographic purification of 3-(3-Cyanophenyl)-2-methyl-1-propene. This resource is designed for chemistry professionals engaged in synthesis and purification workflows. Here, we address common challenges and provide expert guidance in a direct question-and-answer format, moving beyond basic steps to explain the underlying principles that govern a successful separation.

Part 1: Fundamentals & Method Development

This section addresses the critical preparatory steps and theoretical considerations necessary before beginning the purification process.

Q1: What are the key structural features of 3-(3-Cyanophenyl)-2-methyl-1-propene that dictate its behavior on silica gel?

A1: The chromatographic behavior of your compound is a direct result of the interplay between its polar and non-polar functionalities.

-

Polar "Head": The benzonitrile group (-C₆H₄CN) is the primary site of polar interaction. The nitrogen atom in the nitrile group has a lone pair of electrons and, combined with the group's dipole moment, can form hydrogen bonds with the silanol groups (-Si-OH) on the surface of the silica gel stationary phase.

-

Non-Polar "Tail": The 2-methyl-1-propene moiety is a non-polar, hydrocarbon tail. This part of the molecule has minimal affinity for the polar silica gel and a higher affinity for non-polar mobile phases.

This duality means the compound is of intermediate polarity . It will adhere to the silica gel but can be eluted with a moderately polar solvent system. The goal of optimization is to find the precise mobile phase composition that creates a perfect balance, allowing it to move down the column at a rate that separates it from less polar (faster-moving) and more polar (slower-moving) impurities.

Q2: How do I select the optimal stationary and mobile phases for my separation?

A2: For this compound, a standard-phase chromatography setup is ideal.

-

Stationary Phase: Silica Gel (SiO₂) is the recommended adsorbent. Its polar surface provides the necessary interaction with the nitrile group for effective separation. For high-resolution separations, a silica gel with a smaller particle size (e.g., 40-63 µm mesh) is preferable, though this may require pressure ("flash" chromatography) to maintain a good flow rate.

-

Mobile Phase (Eluent) Selection: The key to success lies in finding the right eluent system, which is almost always a binary mixture of a non-polar and a more polar solvent.

-

Start with a standard system: A mixture of an aliphatic hydrocarbon (like Hexane or Heptane) and Ethyl Acetate is the most common and effective starting point.

-

Use Thin-Layer Chromatography (TLC) for screening: Before committing to a large-scale column, you must optimize the solvent ratio using TLC. Spot your crude reaction mixture on a silica gel TLC plate and develop it in various solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

-

Target the "Sweet Spot": The ideal solvent system is one that gives your target compound a Retention Factor (Rf) of approximately 0.25-0.35 . An Rf in this range ensures the compound will move sufficiently through the column, providing good separation from impurities and minimizing the total solvent volume required.

-

Solvent System Selection Guide

| Solvent System (Non-Polar:Polar) | Polarity | Typical Application for 3-(3-Cyanophenyl)-2-methyl-1-propene |

| Hexane / Ethyl Acetate | Low to Medium | Primary recommendation. Offers a good balance of polarity and selectivity. Start with a 9:1 or 8:2 ratio and adjust based on TLC. |

| Hexane / Dichloromethane (DCM) | Low to Medium | An alternative if separation is poor with Ethyl Acetate. DCM offers different selectivity. Use under a fume hood due to volatility. |

| Hexane / Diethyl Ether | Low to Medium | Can be used, but ether is extremely volatile and flammable. Tends to be slightly more polar than Ethyl Acetate. |

| Toluene / Ethyl Acetate | Medium | Useful if your compound or impurities have poor solubility in hexane. Toluene's aromaticity can alter selectivity. |

Part 2: Experimental Protocol & Execution

This section provides a detailed, step-by-step workflow for performing the purification.

Q3: What is the detailed protocol for purifying 3-(3-Cyanophenyl)-2-methyl-1-propene?

A3: The following is a standard protocol for flash column chromatography.

1. Column Preparation (Wet Slurry Method):

-

Select a glass column of appropriate size. A good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

-

Secure the column vertically to a clamp stand in a fume hood.

-

Place a small plug of glass wool or cotton at the bottom, followed by a thin (~0.5 cm) layer of sand.[1]

-

In a separate beaker, create a slurry by mixing the required amount of silica gel with your starting, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Stir to remove air bubbles.[2][3]

-

Pour the slurry into the column. Gently tap the column to ensure even packing and prevent air bubbles.

-

Open the stopcock to drain some solvent, allowing the silica to pack down. Add a final layer of sand (~1 cm) on top of the silica bed to prevent disruption during solvent addition.[1]

-

Continuously run solvent through the column until the silica bed is stable and no cracks or channels are visible. Never let the solvent level drop below the top layer of sand.

2. Sample Loading (Dry Loading Recommended):

-

Why Dry Loading? For compounds of intermediate polarity, dry loading often provides superior resolution compared to wet loading. Wet loading, if done with a solvent more polar than the mobile phase, can create a polar band that disrupts the separation.

-

Procedure: Dissolve your crude compound in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel (approx. 2-3 times the weight of your crude material).

-

Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column.

-

Gently fill the column with your mobile phase and begin elution.

3. Elution and Fraction Collection:

-

Begin eluting with your starting, low-polarity solvent system. If you are using an automated system, apply pressure to achieve a flow rate of approximately 2 inches per minute.

-

Collect the eluent in a series of numbered test tubes or vials. The size of the fractions depends on the column size; a common practice is to collect fractions equal to about one-quarter of the column's silica volume.

-

If TLC analysis showed that a single solvent system (isocratic elution) is insufficient, you may need to gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 to 90:10 Hexane:EtOAc after your non-polar impurities have eluted.

4. Analysis of Fractions:

-